
D-GLUCOSE-1,2-13C2
Overview
Description
D-Glucose-1,2-13C2 is a stable isotope-labeled compound of D-Glucose. It is specifically labeled with carbon-13 at the first and second carbon positions. This compound is used extensively in metabolic studies due to its ability to trace the metabolic pathways of glucose in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D-Glucose-1,2-13C2 involves the incorporation of carbon-13 isotopes into the glucose molecule. This can be achieved through chemical synthesis or biosynthetic methods using carbon-13 labeled precursors. The reaction conditions typically involve controlled environments to ensure the precise incorporation of the isotopes .
Industrial Production Methods: Industrial production of this compound is carried out using advanced techniques to ensure high purity and isotopic enrichment. The process involves the use of carbon-13 labeled substrates in fermentation or chemical synthesis, followed by purification steps to isolate the labeled glucose .
Chemical Reactions Analysis
Types of Reactions: D-Glucose-1,2-13C2 undergoes various chemical reactions similar to those of natural glucose. These include:
Oxidation: Conversion to gluconic acid or glucuronic acid.
Reduction: Formation of sorbitol.
Substitution: Formation of glucose derivatives through reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Reagents like nitric acid or bromine water under acidic conditions.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst.
Substitution: Various reagents depending on the desired derivative, such as acetic anhydride for acetylation.
Major Products:
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Acetylated glucose derivatives.
Scientific Research Applications
D-Glucose-1,2-13C2 is widely used in scientific research, including:
Chemistry: Studying the metabolic pathways of glucose and its derivatives.
Biology: Investigating glucose metabolism in cells and tissues.
Medicine: Researching metabolic disorders and cancer metabolism.
Industry: Used in the production of labeled compounds for research and diagnostic purposes.
Mechanism of Action
The mechanism of action of D-Glucose-1,2-13C2 involves its incorporation into metabolic pathways where it behaves similarly to natural glucose. The carbon-13 labels allow researchers to trace the metabolic fate of glucose using techniques like nuclear magnetic resonance (NMR) and mass spectrometry. This helps in understanding the molecular targets and pathways involved in glucose metabolism .
Comparison with Similar Compounds
- D-Glucose-13C6
- D-Glucose-6-13C
- D-Glucose-1-13C
- D-Glucose-1,2,3-13C3
Comparison: D-Glucose-1,2-13C2 is unique due to its specific labeling at the first and second carbon positions, which provides detailed insights into the early steps of glucose metabolism.
Biological Activity
D-Glucose-1,2-13C2 (also referred to as [1,2-13C2]D-glucose) is a stable isotope-labeled form of glucose that has gained attention in metabolic research due to its utility in tracing metabolic pathways. This article explores the biological activity of this compound, focusing on its metabolic roles, applications in research, and implications for understanding various physiological and pathological conditions.
Metabolic Pathways Involving this compound
D-Glucose is a primary energy source for cells and plays a crucial role in several metabolic pathways:
- Glycolysis : D-Glucose is converted into pyruvate through glycolysis, producing ATP and NADH.
- Pentose Phosphate Pathway (PPP) : This pathway generates NADPH and ribose-5-phosphate for nucleotide synthesis.
- Tricarboxylic Acid (TCA) Cycle : Pyruvate enters the TCA cycle after conversion to acetyl-CoA, contributing to energy production and biosynthesis.
The incorporation of the 13C isotope allows researchers to trace these pathways with high precision using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Case Studies and Experimental Results
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Metabolic Profiling in Neuroinflammation : A study utilized this compound to investigate monocyte metabolism under different neuroinflammatory conditions. The findings indicated that exposure to cerebrospinal fluid (CSF) from patients with Alzheimer's disease (AD) or multiple sclerosis (MS) altered glucose metabolism significantly. Specifically, the conversion of 13C-labeled glucose into lactate and other metabolites was affected, highlighting changes in metabolic rewiring in response to neuroinflammatory signals .
Metabolite Control CSF AD CSF MS CSF Citric Acid Increased Lower Lower Lactate Increased Decreased Decreased Glutamine Increased Decreased Decreased - Insulin Secretion Dynamics : Another study examined the effects of this compound on insulin secretion dynamics in type 2 diabetes models. The results demonstrated that the isotope tracing could effectively reveal alterations in insulin response and endogenous glucose production during mixed meal ingestion .
- Energy Metabolism in Rat Models : Research involving fasted rat models showed that this compound could be used to dynamically profile glucose metabolism. The study revealed insights into how glucose is metabolized under fasting conditions compared to fed states, emphasizing the role of this compound in understanding energy homeostasis .
Applications in Clinical and Metabolic Research
This compound serves as a valuable tool in various fields:
- Diabetes Research : It helps elucidate mechanisms underlying insulin resistance and secretion.
- Cancer Metabolism : Tracing glucose metabolism can provide insights into altered metabolic pathways in tumors.
- Neurodegenerative Diseases : Understanding how glucose metabolism changes in conditions like AD can inform therapeutic strategies.
Q & A
Q. How should researchers design experiments to track metabolic flux using D-GLUCOSE-1,2-13C2 in cancer metabolism studies?
Basic Question
this compound is used to trace carbon flow in pathways like glycolysis and the pentose phosphate pathway (PPP). To design such experiments:
- Tracer Concentration : Use isotopically pure (≥99% 13C) this compound at physiologically relevant glucose concentrations (e.g., 5–10 mM in cell culture) to avoid isotopic dilution .
- Sampling Intervals : Collect samples at multiple time points (e.g., 0, 15, 30, 60 minutes) to capture dynamic metabolic changes, as shown in pancreatic tumor metabolomics studies .
- Analytical Methods : Employ LC-MS or GC-MS to quantify 13C-labeled metabolites. For example, NMR can resolve positional 13C enrichment in downstream metabolites like lactate or ribose-5-phosphate .
Q. What are the critical considerations for ensuring accurate isotopic enrichment measurements with this compound?
Basic Question
- Isotopic Purity Validation : Confirm the compound’s isotopic purity (e.g., 99 atom % 13C) via mass spectrometry before use, as impurities can skew flux calculations .
- Calibration Standards : Prepare gravimetric mixtures of natural and labeled glucose (e.g., this compound) to validate analytical accuracy. For instance, Table 5 in demonstrates <2% error between theoretical and experimental molar fractions using such standards.
- Background Correction : Account for natural 13C abundance (1.1%) in unlabeled metabolites to avoid overestimating flux .
Q. How can researchers resolve contradictions in carbon flux data derived from this compound tracer studies?
Advanced Question
Conflicting flux data often arise from pathway crosstalk or analytical limitations. Mitigation strategies include:
- Pathway-Specific Tracers : Combine this compound with other isotopologues (e.g., D-GLUCOSE-13C6) to distinguish oxidative vs. non-oxidative PPP contributions .
- Time-Resolved Analysis : Use short incubation times (<30 minutes) to minimize metabolite recycling, which can obscure flux measurements in dynamic systems like tumors .
- Multimodal Validation : Cross-validate MS/NMR data with enzyme activity assays or genetic knockdowns (e.g., silencing glucose-6-phosphate dehydrogenase to isolate PPP activity) .
Q. What methodological challenges arise when studying non-oxidative pentose phosphate pathway (PPP) activity with this compound?
Advanced Question
The non-oxidative PPP produces ribose-5-phosphate without CO2 release, complicating tracer studies:
- Labeling Patterns : this compound generates unique 13C signatures in PPP intermediates. For example, transketolase-driven rearrangements produce [1,2-13C2]-fructose-6-phosphate, detectable via tandem MS .
- Quantitative Modeling : Use metabolic flux analysis (MFA) software (e.g., INCA) to integrate labeling data and resolve bidirectional fluxes in the PPP .
- Interference from Glycolysis : Differentiate PPP-derived lactate (from [3-13C]-lactate) vs. glycolysis-derived lactate (from [1,2-13C2]-lactate) using isotopomer spectral analysis .
Q. How should researchers optimize storage and handling of this compound to maintain stability?
Basic Question
- Storage Conditions : Store at -20°C in airtight, desiccated containers to prevent degradation. The compound’s optical activity ([α]25/D +52.0°) and melting point (150–152°C) are indicators of stability .
- Reconstitution : Prepare fresh solutions in trace NH4OH or PBS (pH 7.4) to avoid epimerization or microbial contamination .
- Quality Control : Monitor pH and optical rotation post-reconstitution; deviations >5% from baseline suggest decomposition .
Q. What advanced techniques can validate the metabolic fate of this compound in complex biological systems?
Advanced Question
- Isotope Ratio Mass Spectrometry (IRMS) : Compare 13C/12C ratios in metabolites to distinguish endogenous vs. tracer-derived carbon. Figure 3 in shows high correlation (R² >0.99) between IRMS and GC-MS data.
- Tracer Pulse-Chase Experiments : Pulse cells with this compound, then switch to unlabeled glucose to track metabolite turnover rates .
- Spatial Metabolomics : Combine tracer studies with imaging techniques (e.g., MALDI-MS) to map 13C distribution in tissues, as demonstrated in tumor microenvironments .
Q. How does the positional 13C labeling in this compound influence its utility in studying mitochondrial vs. cytosolic metabolism?
Advanced Question
- Mitochondrial TCA Cycle : The 13C2 label at C1 and C2 is retained in citrate after glycolysis, enabling tracking of mitochondrial acetyl-CoA production via LC-MS .
- Cytosolic NADPH Production : In the oxidative PPP, the C1 label is lost as CO2, while C2 contributes to NADPH synthesis. This allows quantification of PPP-derived NADPH using isotope-enriched glutathione .
Q. What are the limitations of using this compound for flux analysis in highly glycolytic systems?
Advanced Question
- Label Dilution : Rapid glycolysis in cancer cells can dilute 13C signals. Use higher tracer concentrations (e.g., 20 mM) or inhibit glucose uptake in control experiments .
- Anaplerotic Reactions : Carboxylation of pyruvate (from glycolysis) may reintroduce unlabeled carbon into the TCA cycle, requiring correction via mass isotopomer distribution (MID) analysis .
Properties
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2-13C2)hexanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1,3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-SZEFTZBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([13C@H]([13CH]=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745859 | |
Record name | D-(1,2-~13~C_2_)-arabino-Hexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138079-87-5 | |
Record name | D-(1,2-~13~C_2_)-arabino-Hexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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